![molecular formula C25H25N3O3S2 B2465397 N-[2-(1H-吲哚-3-基)乙基]-4-[(5Z)-5-(4-甲氧基苄亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酰胺 CAS No. 900135-15-1](/img/structure/B2465397.png)

N-[2-(1H-吲哚-3-基)乙基]-4-[(5Z)-5-(4-甲氧基苄亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

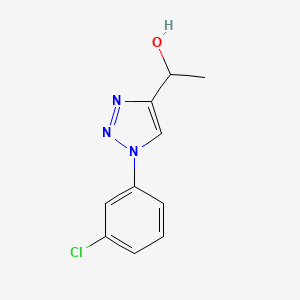

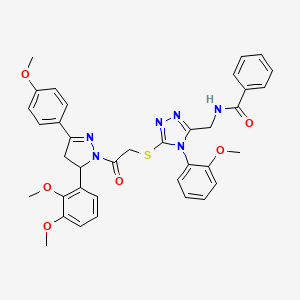

The compound is a complex organic molecule that likely contains an indole group (based on the “1H-indol-3-yl” fragment) and a thiazolidine group (based on the “thiazolidin-3-yl” fragment). Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures have been synthesized through various methods. For example, a compound with an indole group and a propanamide group was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .科学研究应用

抗肿瘤活性

研究表明,与N-[2-(1H-吲哚-3-基)乙基]-4-[(5Z)-5-(4-甲氧基苄亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酰胺相似的化合物对多种恶性肿瘤细胞表现出中等的抗肿瘤活性。值得注意的是,UO31肾癌细胞对这些化合物高度敏感(Horishny & Matiychuk, 2020)。

脲酶抑制

一项涉及类似吲哚类化合物的合成和评价的研究报告了对脲酶的有效抑制作用,表明了潜在的治疗应用。这些化合物表现出具有低Ki值的竞争性抑制,表明它们在抑制脲酶活性方面很有效(Nazir et al., 2018)。

抗真菌特性

对该化合物类别的一些衍生物进行了抗真菌作用评估。虽然大多数没有显示出显着的活性,但某些化合物对各种念珠菌属和毛癣菌属真菌有效,表明其具有抗真菌应用的潜力(Doležel et al., 2009)。

醛糖和醛还原酶抑制

N-[2-(1H-吲哚-3-基)乙基]-4-[(5Z)-5-(4-甲氧基苄亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酰胺的衍生物已被研究其在治疗糖尿病并发症中的潜力。它们对醛糖和醛还原酶(参与糖尿病并发症的酶)表现出抑制活性,表明其治疗潜力(Bacha et al., 2021)。

抗菌作用

对结构相关化合物的研究表明,其具有显着的抗菌和抗真菌活性,与氨苄青霉素和氟康唑等标准药物相当。这表明在治疗微生物感染中具有潜在应用(Helal et al., 2013)。

作用机制

Target of Action

STL036162, also known as N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, primarily targets the β-catenin pathway . β-catenin plays several crucial roles in cancer, including driving oncogenesis via cell proliferation, survival, and metabolic reprogramming of cancer cells, and enhancing immune-desertification of the tumor immune microenvironment .

Mode of Action

STL036162 is a clinical stage cell-penetrating peptide antagonist of the interaction of β-catenin with its co-activator BCL9 . It selectively impairs a subset of Wnt target genes and demonstrates potent anti-tumor activity against Wnt-driven tumors in vivo .

Biochemical Pathways

The compound’s action on the β-catenin pathway affects downstream effects such as the activation of the tumor immune microenvironment (TIME) and the stimulation of anti-tumor immune responses . STL036162 exposure results in macrophage repolarization towards an immune-active M1 program, both in vitro and in vivo, and increases T-cell activation in co-culture assays .

Result of Action

The molecular and cellular effects of STL036162’s action include marked repolarization of human peripheral blood mononuclear cells (hPBMCs)-derived M2 macrophages to the M1 identity in vitro, as shown by increased CD80 and decreased CD163 staining . Increasing concentration of STL036162 in co-cultures of M2 cells with CD8+ T cells induced up to a three-fold increase in IFN-γ expressing cells relative to controls .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-31-19-10-8-17(9-11-19)15-22-24(30)28(25(32)33-22)14-4-7-23(29)26-13-12-18-16-27-21-6-3-2-5-20(18)21/h2-3,5-6,8-11,15-16,27H,4,7,12-14H2,1H3,(H,26,29)/b22-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAEWGHECWVNN-JCMHNJIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)

![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)